Product packaging for UL21 protein, herpes simplex virus 1(Cat. No.:CAS No. 118367-39-8)

UL21 protein, herpes simplex virus 1

Cat. No.: B1167795
CAS No.: 118367-39-8
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Description

Overview of Herpesviridae and Alphaherpesvirinae Family

Herpesviridae is a large and diverse family of double-stranded DNA viruses, known for their ability to establish lifelong latent infections in their hosts. mdpi.com This family is subdivided into three subfamilies: Alpha-, Beta-, and Gammaherpesvirinae, based on their biological characteristics such as host range, replication cycle, and tissue tropism. mdpi.complos.org HSV-1 belongs to the Alphaherpesvirinae subfamily, which is characterized by a relatively rapid, lytic replication cycle in epithelial cells and the ability to establish latency in sensory neurons. plos.orgyoutube.com Other notable members of this subfamily include Herpes Simplex Virus 2 (HSV-2) and Varicella-Zoster Virus (VZV). youtube.com

Structural Organization of Herpes Simplex Virus 1 Virions

The HSV-1 virion is a complex, multi-layered structure approximately 150-200 nm in diameter. nih.gov It is composed of four main components: a linear double-stranded DNA genome enclosed within an icosahedral capsid, a proteinaceous layer known as the tegument, and an outer lipid envelope studded with viral glycoproteins. researchgate.netnih.gov The capsid, about 125 nm in diameter, is made up of several viral proteins, including the major capsid protein VP5. asm.org The tegument, positioned between the capsid and the envelope, is a complex assortment of over 20 different viral proteins that play crucial roles in the early and late stages of infection. nih.govpnas.org

Significance of Tegument Proteins in the Herpes Simplex Virus 1 Replication Cycle

Tegument proteins are essential for a successful HSV-1 infection, acting as a critical interface between the viral capsid and the host cell environment. nih.gov Upon entry into a host cell, some tegument proteins are released into the cytoplasm to counteract host immune responses and modulate the cellular environment to favor viral replication. pnas.orgnih.gov Other tegument proteins remain associated with the capsid, facilitating its transport to the nucleus. During the late stages of infection, tegument proteins are involved in the assembly of new virions, including the envelopment of capsids and their subsequent egress from the cell.

Historical Context of UL21 Protein Research in Herpes Simplex Virus 1

Research into the UL21 protein has progressively unveiled its significance in the HSV-1 replication cycle. Initially considered a non-essential gene for viral replication in some cell cultures, subsequent studies demonstrated that its absence leads to significant defects in viral growth and plaque formation. Early research focused on its role as a tegument protein and its involvement in the late stages of infection. Over time, more sophisticated genetic and biochemical approaches have revealed its multifaceted nature, including its interactions with other viral proteins like UL16 and UL11, its role in nuclear egress, and its ability to modulate host cell signaling pathways. nih.gov The determination of the crystal structure of its domains has provided further insight into its function, revealing unique structural folds.

Properties

CAS No.

118367-39-8

Molecular Formula

C12H14O3

Synonyms

UL21 protein, herpes simplex virus 1

Origin of Product

United States

Molecular and Genetic Characteristics of Herpes Simplex Virus 1 Ul21 Protein

UL21 Gene Locus and Transcriptional Regulation in Herpes Simplex Virus 1

The UL21 gene is located within the unique long (UL) region of the HSV-1 genome. nih.gov Specifically, the deletion of the UL21 open reading frame (ORF) in experimental mutants corresponds to base pairs 42074 to 43678 of the HSV-1 sequence. nih.gov The genes surrounding the UL21 locus include the essential genes UL15, UL17, UL18, UL19, UL20, and UL22 (which encodes glycoprotein (B1211001) H); the viability of UL21 deletion mutants demonstrates that the gene can be removed without disrupting the function of these critical neighbors. nih.gov

The expression of HSV-1 genes follows a temporally regulated cascade, categorized as immediate-early (α), early (β), leaky-late (γ1), and true-late (γ2) genes, all of which are transcribed by the host cell's RNA polymerase II. plos.org The UL21 gene is expressed with late kinetics during the lytic infection cycle. nih.gov This classification means its expression typically occurs after the onset of viral DNA replication, and its protein product is incorporated into the tegument layer of new virions. nih.govplos.org The regulation of this temporal cascade is crucial for the virus, with immediate-early proteins like ICP4 acting as key trans-activators and repressors to ensure genes are expressed in the correct sequence. mdpi.comnih.gov

Primary Structure and Post-Translational Modification Potential of Herpes Simplex Virus 1 UL21 Protein

The UL21 protein is a 535-amino-acid component of the HSV-1 tegument with a predicted molecular weight of approximately 58-62 kDa. nih.govasm.orgplos.org Structurally, the protein is composed of two distinct, well-folded domains—an N-terminal domain (UL21N) and a C-terminal domain (UL21C)—connected by a flexible, protease-sensitive linker. asm.orgplos.org The crystal structure of the C-terminal domain reveals a unique α-helical fold that has been described as resembling a dragonfly. asm.orgnih.gov Neither domain shows significant structural similarity to other known proteins, which has made it difficult to infer its function by analogy. plos.org

The UL21 protein is involved in regulating protein phosphorylation, a key type of post-translational modification. It functions as a viral phosphatase adaptor, directly binding to the highly abundant cellular enzyme Protein Phosphatase 1 (PP1). plos.org By recruiting PP1, pUL21 can promote the dephosphorylation of multiple viral and cellular substrates. plos.orgnih.gov This activity is critical, as abolishing the ability of UL21 to bind PP1 results in a severe restriction of HSV-1 replication and spread. plos.org One of the known targets for this phosphatase activity is the cellular ceramide transport protein CERT, which is involved in sphingomyelin (B164518) metabolism. nih.gov

Role of UL21 Gene Expression in Herpes Simplex Virus 1 Replication Kinetics

UL21 is considered a non-essential accessory gene for HSV-1 replication in cell culture, as viruses lacking the gene can still produce infectious progeny. nih.govfrontiersin.org However, its absence leads to significant defects in the efficiency and timing of the replication cycle. frontiersin.orgasm.org

The deletion of the UL21 gene from the HSV-1 genome results in a marked decrease in the production of infectious virions and a distinct change in plaque morphology. nih.govfrontiersin.org Studies using UL21-null mutants consistently show reduced viral yields compared to wild-type virus, particularly at early time points in the infection cycle. nih.govpsu.edu

In one-step growth analyses, a UL21-null virus showed a significant reduction in both intracellular and extracellular virus yields as early as 6 hours post-infection. psu.edu By 8 hours post-infection, yields were reduced by as much as 1.5 log units. nih.gov While this difference becomes less pronounced at later stages of infection (decreasing to about a 0.5 log unit difference by 20-28 hours), it highlights a clear delay in viral production. nih.gov In multistep growth analyses, UL21-deficient viruses also show lower intracellular and extracellular titers. frontiersin.org

The plaques formed by UL21-null mutants in cell monolayers are characteristically smaller than those produced by wild-type or genetically repaired viruses. nih.govfrontiersin.org This small-plaque phenotype is observed in various cell lines, including Vero and A172 glial cells, suggesting that UL21 is important for efficient cell-to-cell spread. nih.govfrontiersin.org

Table 1: Effect of UL21 Deletion on HSV-1 Viral Titers

Time Post-Infection (hours)LocationFold Reduction vs. Wild-Type (Approx.)Reference
6Intracellular & Extracellular100-fold (2 log) psu.edu
8Not Specified~30-fold (1.5 log) nih.gov
18Intracellular5-fold psu.edu
18Extracellular10-fold psu.edu
20-28Not Specified~3-fold (0.5 log) nih.gov

The absence of the UL21 protein causes a notable delay in the early stages of the viral replication cycle, which is characterized by a lag in the expression of immediate-early (IE) genes. nih.govasm.org This delay affects the accumulation of key regulatory proteins necessary to advance the viral gene expression cascade. nih.gov

Table 2: Impact of UL21 Deficiency on Immediate-Early Gene Expression at 4 Hours Post-Infection

Immediate-Early mRNAApproximate Fold Decrease in UL21-Null VirusReference
ICP02-fold nih.gov
ICP410-fold nih.gov
ICP2713-fold nih.gov

RNA Binding Activity of Herpes Simplex Virus 1 UL21 Protein

In addition to its other functions, the UL21 protein possesses an unexpected ability to bind RNA. asm.orgnih.gov This activity was discovered when UL21 protein purified from E. coli was found to co-purify with nucleic acids. asm.org Subsequent analysis using nuclease digestion assays revealed that the bound nucleic acid was susceptible to RNase but not DNase, confirming that UL21 preferentially binds to RNA. asm.org

Further investigation has localized this RNA-binding capability to the C-terminal domain of the protein (UL21C). asm.org The N-terminal domain (UL21N) did not show a similar ability to co-purify with substantial amounts of nucleic acids. asm.org While the precise functional relevance of this RNA-binding activity is still under investigation, it suggests a potential, previously unexplored role for UL21, possibly related to the regulation or packaging of viral mRNAs, similar to other tegument proteins like UL47 (VP13/14). asm.orgnih.gov

Structural Biology of Herpes Simplex Virus 1 Ul21 Protein Domains

Crystal Structure Analysis of the N-Terminal Domain of Herpes Simplex Virus 1 UL21 Protein

The crystal structure of the conserved N-terminal domain of HSV-1 UL21 (UL21N), encompassing residues 1 to 216, was determined to a resolution of 2.0 Å. nih.govnih.gov This analysis revealed a novel, sail-like protein fold previously unseen in other protein structures. nih.govpdbj.org The structure provides a high-resolution map essential for targeted functional studies. nih.gov

Crystallographic Data for HSV-1 UL21 N-Terminal Domain (UL21N)
ParameterValueReference
PDB ID4u4h pdbj.org
Resolution2.0 Å nih.govpdbj.org
Rwork0.166 (16.6%) nih.gov
Rfree0.221 (22.1%) nih.gov
FoldNovel sail-like nih.govnih.gov
Resolved Residues1-198 nih.gov

Crystal Structure Analysis of the C-Terminal Domain of Herpes Simplex Virus 1 UL21 Protein

The crystal structure of the C-terminal domain of HSV-1 UL21 (UL21C) was solved at a 2.7 Å resolution. nih.govnih.govasm.org This domain, which undergoes proteolytic cleavage from the full-length protein during expression, has a unique, α-helical fold that strikingly resembles a dragonfly. nih.govnih.govnih.gov The structure is characterized by a central long α-helix forming the "body," which is flanked by two "wings," each composed of five helices. preprints.org

This distinctive dragonfly-like architecture is a novel fold, providing no immediate clues to its function based on structural homology alone. nih.gov The determination of the UL21C structure, in conjunction with the N-terminal domain structure, completes the atomic-level view of the major folded portions of the UL21 protein. nih.govnih.gov This structural information is invaluable for guiding further investigation into its specific roles, including its interactions with other viral and cellular proteins and its newly discovered ability to bind RNA. nih.govnih.govasm.org

Crystallographic Data for HSV-1 UL21 C-Terminal Domain (UL21C)
ParameterValueReference
PDB ID5ed7 preprints.orgpdbj.org
Resolution2.7 Å nih.govnih.gov
FoldUnique α-helical, dragonfly-like nih.govnih.gov
Residues Crystallized~281-535 asm.org

Identification of Evolutionarily Conserved Surface Patches and Functional Hotspots on Herpes Simplex Virus 1 UL21 Protein

Analysis of the UL21 protein's domain structures has enabled the identification of surface regions that are highly conserved across different alphaherpesviruses, highlighting them as potential functional hotspots. nih.govnih.gov

On the N-terminal domain (UL21N), sequence alignment of 16 alphaherpesviruses revealed that 21 of the 28 identical residues across the entire UL21 protein are located within this domain. nih.gov Further analysis of the UL21N surface identified four distinct regions of conserved, surface-exposed residues that are likely crucial for function. nih.gov These patches are prime candidates for mutagenesis to probe their roles in protein-protein interactions. nih.govpdbj.org

Potential Functional Regions on the Surface of HSV-1 UL21N
RegionConserved ResiduesReference
Region 1 (Acidic)D13, D105, D111, E113 nih.gov
Region 2M1, E2, R55, N156, Y163, P165, F170, L172 nih.gov
Region 3Y5, Y17 nih.gov
Region 4 (Wraps around one side)Y67, R69, S70, E71, D116, E117, E121 nih.gov

Implications of UL21 Protein Domain Structures for Mechanistic Studies in Herpes Simplex Virus 1 Replication

The high-resolution structures of the UL21 N-terminal and C-terminal domains provide an essential three-dimensional "roadmap" for dissecting the protein's multifaceted role in HSV-1 replication. nih.govnih.gov UL21 is known to be involved in multiple processes, including nuclear egress, secondary envelopment, and cell-cell spread, through interactions with other tegument proteins like UL16 and UL11. nih.govpreprints.org The structural models of UL21N and UL21C create a framework for targeted mutagenesis, allowing researchers to alter specific residues in the identified functional hotspots and observe the effects on viral replication and protein-protein interactions. nih.govnih.gov

For example, the second half of the UL21 protein has been shown to be sufficient for binding to UL16. nih.gov The crystal structure of UL21C now allows for precise, structure-guided mutations to be made within this region to map the exact binding interface. Similarly, recent findings have identified UL21 as a viral adaptor for the cellular protein phosphatase 1 (PP1), which dephosphorylates both viral and cellular proteins. plos.org The domain structures provide the necessary template to locate the PP1 binding site on UL21 and understand how this interaction contributes to viral replication.

Furthermore, the discovery of an unexpected RNA-binding capability in the C-terminal domain, suggested by structural analysis, opens up entirely new avenues of investigation into the protein's function. nih.govasm.org The structural data will be instrumental in designing experiments to characterize this RNA-binding activity and its potential role in the viral life cycle. nih.gov In essence, the detailed atomic structures of the UL21 domains transform the study of this protein from broad functional analyses of null mutants to precise, hypothesis-driven investigations of its molecular mechanisms. nih.govnih.gov

Compound and Protein Names

NameType/Family
UL21 proteinViral Tegument Protein
UL11Viral Tegument Protein
UL16Viral Tegument Protein
UL17Viral Tegument Protein
UL20Viral Envelope Protein
UL24Viral Protein
UL25Viral Tegument Protein
UL36Viral Tegument Protein
VP5Viral Capsid Protein
VP19cViral Capsid Protein
VP23Viral Capsid Protein
VP26Viral Capsid Protein
glycoprotein (B1211001) B (gB)Viral Envelope Glycoprotein
glycoprotein E (gE)Viral Envelope Glycoprotein
glycoprotein K (gK)Viral Envelope Glycoprotein
Protein Phosphatase 1 (PP1)Cellular Phosphatase
CERTCellular Ceramide Transport Protein

Cellular Localization and Dynamic Trafficking of Herpes Simplex Virus 1 Ul21 Protein

Subcellular Distribution of Herpes Simplex Virus 1 UL21 Protein in Infected Cells (Nuclear and Cytoplasmic Localization)

The UL21 protein exhibits a dynamic distribution within infected cells, being found in both the nucleus and the cytoplasm. nih.govnih.gov In some studies, UL21 shows a pancellular distribution with notable concentrations at the nuclear rim and in cytoplasmic puncta. asm.org This dual localization is consistent with its proposed functions at different cellular compartments throughout the infection cycle. Early in infection, UL21 is implicated in the transport of incoming capsids towards the nucleus. nih.gov Later in the cycle, it is involved in the nuclear egress of newly assembled capsids and their subsequent transport through the cytoplasm. nih.govnih.gov The localization at the nuclear rim is particularly relevant for its roles in nuclear egress and preventing the re-docking of nascent capsids to nuclear pores. nih.govasm.orgplos.org Studies using UL21-EGFP fusion proteins in transfected cells have shown a similar distribution, with concentrations at the nuclear rim and in cytoplasmic structures, indicating that this localization pattern is an intrinsic property of the protein. asm.org However, in HSV-1 infected cells, while UL21 is found in both compartments, its deletion can lead to an increased proportion of empty (A-type) capsids in the cytoplasm, suggesting a role in retaining these capsids within the nucleus. nih.govnih.gov The integrity of the nuclear envelope remains intact in cells infected with UL21-deficient viruses, indicating that the cytoplasmic accumulation of these capsids is not due to nuclear leakage. nih.gov

Association of Herpes Simplex Virus 1 UL21 Protein with Viral Capsids

UL21 is recognized as a capsid-associated tegument protein. asm.orgnih.gov It is part of the inner tegument, a layer of proteins that directly coats the viral capsid. plos.org This association is critical for several of its functions. UL21 forms a tripartite complex with two other tegument proteins, pUL16 and pUL11. nih.govnih.gov Specifically, UL21 binds directly to pUL16, which in turn interacts with pUL11. nih.gov This complex has been shown to associate with the cytoplasmic tail of the viral glycoprotein (B1211001) E (gE), regulating its function in cell-to-cell spread. nih.gov

The association of UL21 with the capsid is not merely structural; it has functional implications for capsid stability and maturation. Deletion of UL21 results in a notable increase in the abundance of both nuclear and cytoplasmic A-capsids (empty capsids lacking viral DNA). nih.gov This suggests that UL21 plays a role in either the packaging of the viral genome or, more likely, in the retention of the genome within the capsid. nih.gov Research indicates that in the absence of pUL21, its binding partner pUL16 may interact prematurely with nuclear capsids, leading to capsid destabilization and the ejection of the viral genome. nih.gov Therefore, a key function of pUL21's association with the capsid is to regulate the activity of pUL16, thereby ensuring genome retention within newly formed capsids. nih.gov

Interaction of Herpes Simplex Virus 1 UL21 Protein with Host Cytoskeletal Elements

The intracellular journey of viral capsids is heavily dependent on the host cell's cytoskeleton. The UL21 protein is a key mediator of the interaction between HSV-1 capsids and cytoskeletal components, facilitating their efficient transport.

UL21 has been shown to associate with microtubules, which serve as tracks for the transport of viral components. nih.govasm.orgplos.org This interaction is vital for both the initial transport of incoming capsids to the nucleus and the subsequent movement of progeny capsids through the cytoplasm for secondary envelopment and egress. nih.govplos.org Upon entry into the cell, the viral capsid is transported along microtubules towards the nucleus, a process that involves the minus-end directed motor protein dynein. plos.orgnih.gov After nuclear egress, newly formed cytoplasmic capsids are transported towards membranes derived from the trans-Golgi network for final envelopment, a process utilizing plus-end directed kinesin motors. plos.org

Studies have implicated UL21 in this microtubule-dependent transport. plos.orgnih.gov In vitro experiments have shown that capsids exposing inner tegument proteins, including pUL21, can recruit microtubule motors like dynein and kinesin-1. plos.org The absence of UL21 can lead to delays in the viral replication cycle, including a delay in the expression of immediate-early genes, which may be attributed to inefficient transport of incoming capsids to the nucleus. asm.orgasm.org This suggests that UL21 is part of the protein machinery that links the viral capsid to the cellular motor protein complexes required for traversing the cytoplasm.

While the interaction of UL21 with microtubules is well-documented, its role in modulating intermediate filaments is less characterized but functionally significant. Viral infections often lead to the reorganization of the host cytoskeleton, including intermediate filaments, to create a more favorable environment for replication. In HSV-2, the absence of pUL21 leads to significant perturbations of the nuclear envelope, including invaginations and extravagations, suggesting an impact on the structural integrity of the nuclear lamina, which is composed of intermediate filament proteins (lamins). nih.gov In HSV-1, similar, though less pronounced, nuclear membrane perturbations are observed in mutants lacking UL21. johnshopkins.edu

In glial cells, a major intermediate filament protein is the Glial Fibrillary Acidic Protein (GFAP). While direct studies detailing the specific interaction between HSV-1 pUL21 and GFAP are limited, the known ability of herpesviruses to reorganize the cytoskeleton suggests that such interactions are plausible, particularly in the context of infection in the central nervous system where glial cells are prominent.

Role of Herpes Simplex Virus 1 UL21 Protein in Preventing Nuclear Pore Complex Docking by Nascent Capsids

During the viral lifecycle, a critical challenge is to ensure the unidirectional transport of viral components. Incoming capsids must dock at Nuclear Pore Complexes (NPCs) to release the viral genome into the nucleus. plos.orgnih.govnih.gov However, nascent capsids that have just exited the nucleus into the cytoplasm must be prevented from immediately re-docking to NPCs and re-releasing their newly packaged genomes back into the nucleus, which would create a futile and inefficient cycle. plos.orgnih.govnih.gov

Recent research has revealed that pUL21, in conjunction with its binding partner pUL16, plays a crucial role in preventing this "short circuit" in virion assembly. plos.orgnih.gov Both pUL16 and pUL21 localize to the nuclear envelope, positioning them perfectly to regulate capsid-NPC interactions. plos.orgnih.gov In cells infected with HSV-1 mutants lacking either pUL16 or pUL21, there is a significant accumulation of empty capsids at the cytoplasmic face of the nuclear envelope, frequently docked at NPCs. plos.orgnih.govbiorxiv.org This phenotype is even more pronounced when both genes are deleted, indicating an additive effect. plos.orgbiorxiv.org These findings strongly suggest that pUL16 and pUL21 function to prevent nascent cytoplasmic capsids from binding to NPCs. plos.orgnih.gov The proposed mechanism is that pUL16 and pUL21, synthesized during infection, associate with the cytoplasmic side of NPCs, effectively blocking the docking sites that would otherwise be available to newly egressed capsids. plos.org

Intermolecular Interactions of Herpes Simplex Virus 1 Ul21 Protein

Homotypic and Heterotypic Interactions of Herpes Simplex Virus 1 UL21 Protein

The UL21 protein participates in a variety of protein-protein interactions, which are fundamental to its diverse roles during HSV-1 infection. These can be broadly categorized into homotypic (self-association) and heterotypic (interaction with other proteins) interactions.

While the formation of higher-order oligomers has been observed for some tegument proteins, direct evidence for UL21 self-association remains elusive. nih.gov In yeast two-hybrid assays designed to screen for interactions between HSV-1 tegument proteins, UL21 was found to autoactivate, which prevented the assessment of its ability to form homodimers or oligomers using this method. nih.gov

In contrast, the heterotypic interactions of UL21 are more extensively characterized. It engages with several other viral tegument proteins, most notably UL16, to form multi-protein complexes. nih.govnih.gov Furthermore, UL21 interacts with host cell proteins, a key example being its function as an adaptor for Protein Phosphatase 1 (PP1), thereby influencing cellular phosphorylation pathways to the virus's advantage. sciety.org Recent studies have also suggested a role for UL21 in counteracting the host's innate immune response by triggering the degradation of cyclic GMP-AMP synthase (cGAS). nih.gov These diverse interactions underscore UL21's role as a multifaceted protein that interfaces with both viral and cellular machinery.

Interactions with Other Viral Tegument Proteins

A significant aspect of UL21's function is its collaboration with other viral tegument proteins. These interactions are critical for the coordinated assembly of the virion and for facilitating the spread of the virus between cells.

Direct Interaction with UL16 Protein

A pivotal interaction for UL21 is its direct binding to the UL16 protein. nih.govnih.gov This association has been robustly demonstrated through various experimental approaches, including co-immunoprecipitation and in vitro pull-down assays. nih.gov Notably, the interaction between UL21 and UL16 can occur in the absence of any other viral proteins, and has even been reconstituted using proteins purified from Escherichia coli, confirming a direct binding event. nih.govnih.gov

Deletion analyses have been instrumental in mapping the domains responsible for this interaction. These studies have revealed that the C-terminal half of the UL21 protein is sufficient for binding to UL16. nih.gov This specific and direct interaction is a cornerstone for the formation of larger protein complexes within the tegument.

UL21 Deletion Mutant Interaction with UL16 Reference
Full-length UL21Yes nih.gov
N-terminal deletion (NΔ140)Yes nih.gov
C-terminal half (residues 268-535)Yes nih.gov
C-terminal deletion (CΔ268)No nih.gov

Formation of the UL11-UL16-UL21 Heterotrimer

The interaction between UL21 and UL16 serves as a foundation for the assembly of a more extensive complex involving a third tegument protein, UL11. nih.govnih.gov Evidence strongly supports the formation of a UL11-UL16-UL21 heterotrimer. nih.gov Experimental data has shown that the membrane-associated protein UL11 can only pull down UL21 when UL16 is also present, indicating that UL16 acts as a bridge between UL11 and UL21. nih.govnih.gov This suggests a coordinated assembly process where the binary interaction of UL21 and UL16 facilitates the recruitment of UL11, or vice versa, to form a stable ternary complex. This heterotrimeric complex is believed to play a significant role in the later stages of viral maturation and egress. researchgate.net

Complex Formation with Glycoprotein (B1211001) E (gE) Cytoplasmic Tail and its Functional Consequences

The UL11-UL16-UL21 heterotrimer is further involved in interactions with viral glycoproteins embedded in the envelope. Specifically, this complex associates with the cytoplasmic tail of glycoprotein E (gE). nih.govresearchgate.net This interaction is crucial for the proper function of gE, particularly in processes like cell-to-cell spread of the virus. nih.govresearchgate.net

The formation of this larger complex, consisting of gE and the UL11-UL16-UL21 tegument proteins, is a highly efficient and coordinated process. nih.gov The presence of all components enhances the stability and efficiency of the individual interactions. nih.gov The functional consequences of this complex formation are significant; it is critical for the correct processing, transport, and biological activity of gE. nih.govresearchgate.net Disrupting the formation of this complex can lead to defects in the trafficking of gE to cell junctions, which in turn impairs the virus's ability to spread efficiently between adjacent cells. nih.gov

Interactions with Viral Kinases and Phosphatases

Beyond its structural roles in virion assembly, UL21 is also involved in modulating the phosphorylation state of both viral and cellular proteins. This is achieved through its interaction with cellular phosphatases.

Herpes Simplex Virus 1 UL21 Protein as a Protein Phosphatase 1 (PP1) Adaptor

A key discovery regarding the molecular function of UL21 is its role as a viral adaptor for the highly abundant cellular enzyme, Protein Phosphatase 1 (PP1). sciety.org PP1 is a serine/threonine phosphatase that regulates a multitude of cellular processes by removing phosphate (B84403) groups from proteins. nih.gov UL21 recruits PP1 to specific substrates, thereby directing its dephosphorylating activity to the benefit of the virus. sciety.org

Interestingly, UL21 employs a non-canonical motif to bind to PP1, distinguishing it from many known cellular PP1-interacting proteins that use a conserved "RVxF" motif. sciety.orgnih.gov This unique binding mechanism suggests an evolutionary adaptation by the virus to hijack the host's phosphatase machinery. sciety.org The recruitment of PP1 by UL21 has been shown to be important for the dephosphorylation of components of the viral nuclear egress complex, which is essential for the efficient assembly of new viral particles. sciety.org This function highlights a delicate balance between the activities of viral kinases and the UL21-recruited phosphatase, which is critical for optimal virus replication. sciety.org

Interacting Protein Type of Interaction Functional Consequence Reference
UL16Direct, HeterotypicForms a complex that is a prerequisite for the UL11-UL16-UL21 heterotrimer formation. nih.govnih.gov
UL11Indirect, Heterotypic (via UL16)Forms the UL11-UL16-UL21 heterotrimer. nih.govnih.gov
Glycoprotein E (gE)Heterotypic, part of a larger complexRegulates gE transport and function in cell-to-cell spread. nih.govresearchgate.net
Protein Phosphatase 1 (PP1)Heterotypic, Adaptor functionRecruits PP1 to dephosphorylate viral and cellular proteins, promoting viral replication. sciety.org

Dephosphorylation of Viral Proteins, including UL31

A key function of the UL21 protein is to act as an adaptor for Protein Phosphatase 1 (PP1), a major cellular serine/threonine phosphatase. plos.org By recruiting PP1, UL21 facilitates the dephosphorylation of specific viral and cellular substrates, thereby regulating their activity. plos.org One of the critical viral targets of the UL21-PP1 phosphatase complex is the UL31 protein. nih.gov

UL31, in conjunction with UL34, forms the nuclear egress complex (NEC), which is essential for the budding of newly formed viral capsids from the inner nuclear membrane into the perinuclear space. asm.orgresearchgate.net The phosphorylation state of NEC components is tightly regulated to ensure efficient viral egress. The dephosphorylation of UL31 by the UL21-PP1 complex is thought to facilitate the self-association of the NEC, a step that is critical for inducing the membrane curvature required for budding. capes.gov.br This regulatory dephosphorylation highlights the importance of UL21 in the early stages of virion maturation and transport.

Interacting Proteins Function of Interaction Key Findings
UL21 Adaptor proteinRecruits Protein Phosphatase 1 (PP1). plos.org
Protein Phosphatase 1 (PP1) Cellular phosphataseCatalyzes the dephosphorylation of target proteins. plos.org
UL31 Viral nuclear egress complex proteinA key substrate of the UL21-PP1 complex. nih.gov Its dephosphorylation is crucial for nuclear egress of capsids. capes.gov.br

Antagonistic Activity towards Herpes Simplex Virus 1 pUS3 Kinase

The viral kinase pUS3 is another key regulator of the nuclear egress process, and it exhibits an antagonistic relationship with the UL21 protein. plos.org pUS3 is a serine/threonine kinase that phosphorylates several viral and cellular proteins, including components of the nuclear egress complex like UL31 and UL34. merckmillipore.comnih.govnih.gov The phosphorylation of UL31 by pUS3 is believed to prevent the premature or excessive self-association of the NEC, thus acting as a negative regulatory mechanism. capes.gov.br

Research has shown that in the absence of a functional UL21-PP1 complex, there is a compensatory mutation in the gene encoding the pUS3 kinase. plos.org This suggests that the dephosphorylation activity of UL21 directly counteracts the phosphorylation activity of pUS3. plos.org In cells infected with an HSV-2 mutant lacking UL21, the viral serine/threonine kinase pUs3 was found to be hyperphosphorylated. nih.govtandfonline.com This hyperphosphorylation of pUS3 in the absence of UL21 leads to increased phosphorylation of the NEC components pUL31 and pUL34. tandfonline.com This delicate balance between UL21-mediated dephosphorylation and pUS3-mediated phosphorylation is critical for the precise regulation of nuclear egress, ensuring that capsids bud efficiently from the nucleus. plos.orgcapes.gov.br

Protein Function Interaction with UL21
UL21 Viral phosphatase adaptorPromotes dephosphorylation of pUS3 substrates. plos.org
pUS3 Viral serine/threonine kinasePhosphorylates viral proteins, including UL31. merckmillipore.comnih.govnih.gov Its activity is antagonized by UL21. plos.org

Interactions with Host Cellular Factors

Beyond its interactions with viral proteins, UL21 also engages with host cellular factors to manipulate cellular processes for the benefit of the virus.

UL21 has been shown to interact with the cellular ceramide transport protein (CERT). CERT is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum to the trans-Golgi network, where it is converted into sphingomyelin (B164518), a key component of cellular membranes. nih.gov The activity of CERT is regulated by its phosphorylation status.

The UL21 protein, through its recruitment of PP1, promotes the dephosphorylation of CERT. This dephosphorylation event activates CERT, leading to an increased rate of ceramide transport and subsequent conversion to sphingomyelin. Studies have demonstrated a direct, sub-micromolar affinity interaction between purified pUL21 and full-length CERT. By manipulating cellular lipid metabolism in this manner, HSV-1 can potentially alter membrane composition to facilitate viral assembly and egress.

Interacting Proteins Function of Interaction Outcome
UL21 Viral phosphatase adaptorBinds to and promotes the dephosphorylation of CERT.
CERT Cellular ceramide transport proteinActivated upon dephosphorylation by the UL21-PP1 complex.
Ceramide LipidTransport from the ER to the Golgi is accelerated.
Sphingomyelin SphingolipidSynthesis is increased.

To evade the host's innate immune response, HSV-1 UL21 interacts with components of the cellular protein degradation machinery. Specifically, UL21 has been found to interact with the E3 ubiquitin ligase UBE3C and the toll-interacting protein (TOLLIP). nih.gov

UL21 itself does not possess E3 ligase activity but acts as a scaffold protein. It brings UBE3C into proximity with cyclic GMP-AMP synthase (cGAS), a key DNA sensor that initiates an antiviral immune response upon detecting viral DNA in the cytoplasm. UBE3C then catalyzes the K27-linked ubiquitination of cGAS. This ubiquitinated cGAS is subsequently recognized by the cargo receptor TOLLIP, which targets it for degradation through the autophagy-lysosome pathway. nih.gov This intricate mechanism allows the virus to dismantle a critical component of the host's antiviral defense system, thereby promoting its own replication. Co-immunoprecipitation and confocal assays have confirmed the interaction and colocalization of UL21 and UBE3C.

Interacting Proteins Role in the Interaction Consequence of Interaction
UL21 Scaffold proteinBridges UBE3C and cGAS.
UBE3C E3 ubiquitin ligaseCatalyzes K27-linked ubiquitination of cGAS.
cGAS Host DNA sensorUbiquitinated and targeted for degradation.
TOLLIP Autophagy cargo receptorRecognizes ubiquitinated cGAS for degradation. nih.gov

Functional Roles of Herpes Simplex Virus 1 Ul21 Protein in the Viral Life Cycle

Contribution to Herpes Simplex Virus 1 Initial Infection and Gene Expression Onset

The UL21 protein, delivered into the host cell as a component of the virion tegument, influences the early stages of infection. Deletion of the UL21 gene results in a noticeable delay in the onset of the viral replication cycle. This delay is characterized by a lag in the accumulation of immediate-early (IE) viral mRNAs, such as those for ICP0, ICP4, and ICP27, and their corresponding proteins. The timely progression of the viral life cycle is crucial for overcoming host defenses, and UL21 appears to contribute to the efficient initiation of viral gene expression. One proposed mechanism for this function is that UL21 promotes the efficient packaging of other regulatory tegument proteins, like VP16, into the virion during assembly. A reduced level of these regulatory proteins in incoming UL21-deficient virions could lead to a delay in the transactivation of IE genes.

Role in Viral Genome Delivery and Nuclear Translocation

Upon entry into the host cell, the HSV-1 capsid, containing the viral genome, is transported to the nucleus where the DNA is released for replication. The UL21 protein is implicated in the efficient transport of the capsid to the nucleus and the subsequent delivery of the viral genome. Studies have shown that in the absence of UL21, there is a significant reduction in the number of viral genomes delivered to the nucleus in the early hours of infection. This suggests a role for UL21 in ensuring the timely and effective translocation of the genetic material to the site of replication. Furthermore, UL21 has been observed to associate with microtubules, which are essential components of the cellular transport machinery, hinting at a mechanism by which it may facilitate capsid movement through the cytoplasm.

Participation in Herpes Simplex Virus 1 Capsid Maturation and DNA Processing

The assembly of infectious virions begins in the nucleus with the formation of capsids and the packaging of the viral DNA. UL21 is associated with capsids and appears to play a crucial role in their maturation and the stability of the packaged genome. A significant finding in UL21-null mutants is an increased proportion of "A-capsids," which are empty, DNA-less capsids, in both the nucleus and the cytoplasm. This suggests a defect in either the packaging of the viral DNA or the retention of the genome within the capsid.

Further research indicates that UL21 is critical for viral genome retention. In the absence of UL21, there is an increased premature release of viral genomes into the cytoplasm during the early stages of infection. This premature ejection is linked to an altered composition of nuclear capsids, specifically an increased association of the UL16 protein, a known binding partner of UL21. This suggests that UL21 regulates the addition of UL16 to nuclear capsids, and its absence leads to an over-addition or premature association of UL16, which may destabilize the capsid and impair genome retention. Deletion of UL16 in a UL21-mutant background has been shown to rescue this genome retention defect. While some studies in the related pseudorabies virus (PRV) have linked UL21 to DNA processing, its precise role in this aspect of the HSV-1 life cycle is still being elucidated.

Finding in UL21-Null HSV-1 MutantsImplied Function of UL21
Increased number of empty A-capsids in the nucleus and cytoplasmRole in genome packaging or retention
Premature release of viral genomes into the cytoplasmEssential for viral genome retention within the capsid
Increased association of UL16 with nuclear capsidsRegulates the interaction of UL16 with the capsid

Critical Functions in Herpes Simplex Virus 1 Assembly and Morphogenesis

Following nuclear egress, the capsids undergo a complex process of maturation in the cytoplasm, which includes the acquisition of the tegument and the final envelope. UL21 is a key player in these late stages of virion assembly.

Involvement in Tegumentation and Incorporation of Viral Proteins

Tegumentation, the process of adding the protein layer between the capsid and the envelope, is a crucial step in virion assembly. UL21, as a tegument protein itself, is involved in this process through its interactions with other viral proteins. It forms a complex with two other tegument proteins: UL16 and UL11. UL21 binds directly to UL16, and this interaction is thought to be a prerequisite for the subsequent binding of UL11 to form a tripartite complex. This UL11-UL16-UL21 complex is important for the incorporation of these proteins into the virion. In UL21-null mutants, a reduction in the amount of UL16 in the tegument of extracellular virions has been observed.

Interacting ProteinsRole of the Complex
UL16Direct binding partner of UL21; forms a core complex.
UL11Joins the UL21-UL16 complex to form a heterotrimer.

Regulation of Secondary Envelopment and Cytoplasmic Envelopment

Secondary envelopment is the process by which cytoplasmic capsids acquire their final envelope by budding into vesicles derived from the trans-Golgi network (TGN) or endosomes. UL21 plays a critical role in this process. Deletion of UL21 leads to an accumulation of unenveloped capsids in the cytoplasm, indicating a severe defect in secondary envelopment. The UL21-UL16-UL11 complex is thought to be instrumental in bridging the capsid to the viral glycoproteins embedded in the membranes of cytoplasmic vesicles, thereby facilitating the budding process. This complex interacts with the cytoplasmic tail of glycoprotein (B1211001) E (gE), a viral glycoprotein involved in cell-to-cell spread.

Promotion of Virion Budding and Extracellular Particle Egress

The final step in the viral life cycle is the release of mature virions from the infected cell. UL21 is involved in the efficient budding of virions and their subsequent egress. The defects in secondary envelopment observed in UL21-null mutants naturally lead to a reduction in the production of mature, infectious extracellular virions. The interaction of the UL21-UL16-UL11 complex with gE is not only important for secondary envelopment but also for regulating membrane fusion events that are critical for both cell-to-cell spread and the release of viral particles.

Specific Role in Herpes Simplex Virus Nuclear Egress

The journey of a newly assembled herpesvirus capsid from the host cell nucleus to the cytoplasm is a multi-step process known as nuclear egress. It involves a primary envelopment at the inner nuclear membrane (INM), forming a perinuclear enveloped virion (PEV), followed by a de-envelopment step at the outer nuclear membrane (ONM) to release the naked capsid into the cytoplasm. nih.gov The UL21 protein plays a crucial, albeit complex, regulatory role in this pathway.

Regulation of Capsid Translocation from Nucleus to Cytoplasm

The UL21 protein is integral to the efficient movement of capsids from the nucleoplasm to the cytoplasm. While its absence in HSV-1 leads to reduced viral titers, it is considered essential for the propagation of the closely related HSV-2, where its deletion results in the accumulation of capsids within the nucleus. asm.org In HSV-1, a notable phenotype of UL21-null mutants is the accumulation of a higher proportion of empty, DNA-less "A-capsids" in the cytoplasm. nih.govnih.govnih.gov This suggests that UL21 may be part of a quality control mechanism that prevents the unproductive egress of empty capsids, potentially by helping to retain them within the nucleus. nih.govnih.gov Furthermore, recent studies indicate that UL21, along with its binding partner pUL16, prevents newly egressed cytoplasmic capsids from re-docking at the nuclear pore complex, which would be an abortive step in the replication cycle. nih.govplos.org

Influence on Nuclear Egress Complex (NEC) Dynamics and Aggregation

The core machinery for primary envelopment at the inner nuclear membrane is the Nuclear Egress Complex (NEC), composed of the viral proteins pUL31 and pUL34. nih.govasm.org These proteins form a hexagonal lattice that deforms the INM, enabling the budding of the capsid into the perinuclear space. asm.org The activity of the NEC must be precisely controlled to prevent unregulated membrane budding. biorxiv.org

The UL21 protein is a key regulator of NEC function. nih.gov In cells infected with UL21-deficient viruses, the NEC's typically smooth distribution along the nuclear rim becomes aberrant, forming irregular punctate aggregates. nih.govmdpi.com This altered distribution is associated with significant perturbations of the nuclear envelope, including invaginations and extravagations. nih.gov The formation of these abnormalities is dependent on a functional NEC, indicating that UL21 modulates NEC activity. nih.govbiorxiv.org Mechanistically, UL21 has been shown to function as a viral adaptor for the host's protein phosphatase 1 (PP1). plos.org This UL21-PP1 complex directly dephosphorylates the NEC component pUL31. plos.org The phosphorylation of pUL31 by the viral kinase Us3 is thought to be an "off switch" that prevents premature budding. asm.org By recruiting a phosphatase, UL21 can counteract this phosphorylation, effectively serving as an "on switch" to promote NEC-mediated capsid budding. asm.orgbiorxiv.orgplos.org

Impact on Perinuclear Enveloped Virion (PEV) De-envelopment

Following primary envelopment, the PEV must fuse with the ONM to release the capsid into the cytoplasm. This de-envelopment step is also influenced by UL21. Cells infected with a UL21 deletion virus show an accumulation of PEVs in the perinuclear space. mdpi.com This phenotype is similar to that observed in mutants of the Us3 kinase, suggesting that UL21 and Us3 may have overlapping functions or act in the same pathway to promote the fusion of the primary envelope with the outer nuclear membrane. mdpi.com The accumulation of PEVs indicates a bottleneck at this stage, establishing UL21's role in facilitating the final step of nuclear egress. mdpi.com

Modulation of Cell-to-Cell Spread and Syncytial Phenotype

UL21 is also a significant factor in how the virus spreads between cells, a crucial mechanism for evading the host's antibody response. It influences both the efficiency of direct transmission to adjacent cells and the formation of syncytia, which are large, multinucleated cells resulting from virus-induced cell fusion.

Contribution to Efficient Viral Spread to Neighboring Cells

HSV-1 can spread directly from an infected cell to its neighbors through lateral junctions. nih.gov The UL21 protein is required for this process to occur efficiently. nih.govresearchgate.net Viruses lacking the UL21 gene exhibit a marked defect in cell-to-cell spread, resulting in the formation of significantly smaller plaques in cell culture compared to the wild-type virus. nih.govoncotarget.com This function is linked to UL21's interaction with other viral tegument and envelope proteins. UL21 forms a complex with pUL11 and pUL16, which then associates with the cytoplasmic tail of glycoprotein E (gE), a key mediator of cell-to-cell spread. nih.govnih.gov This protein complex is believed to be important for the proper trafficking and function of gE at cell junctions. asm.orgnih.gov

Table 1: Phenotypic Effects of UL21 Deletion in Herpes Simplex Virus 1

PhenotypeObservation in UL21-Null MutantReference
Plaque Size Significantly smaller than wild-type nih.govoncotarget.com
Virus Titer Greatly reduced nih.gov
Nuclear Egress Impaired, with accumulation of PEVs mdpi.com
NEC Distribution Aberrant; irregular punctate aggregates nih.govmdpi.com
Capsid Distribution Increased proportion of empty capsids in cytoplasm nih.govnih.gov
Cell-to-Cell Spread Inefficient nih.govresearchgate.net

Differential Requirement for Virus-Mediated Cell Fusion (Syncytia Formation)

Certain mutations in the HSV-1 genome can cause the virus to induce widespread cell fusion, leading to the formation of syncytia. These mutations can occur in at least four different genetic loci: UL27 (glycoprotein B, gB), UL53 (glycoprotein K, gK), UL20, and UL24. nih.govasm.org A fascinating aspect of UL21's function is its differential requirement for the syncytial phenotype depending on the underlying mutation. nih.govnih.govresearchgate.net

Research has demonstrated that UL21 is essential for syncytia formation in viruses that have syncytial mutations in the gB gene. nih.govresearchgate.net When UL21 is deleted from a gB-syncytial strain, the virus reverts to a lytic, non-syncytial infection. nih.gov In stark contrast, UL21 is dispensable for the syncytial phenotype caused by mutations in gK, UL20, or UL24. nih.govasm.org Viruses with syncytial mutations in these loci continue to form large syncytia even in the complete absence of the UL21 protein. nih.gov This is the first documented instance of a viral protein being differentially required across the various syncytial loci, highlighting a specific functional interplay between UL21 and glycoprotein B in the regulation of membrane fusion. nih.govresearchgate.net

Table 2: Differential Requirement of UL21 for Syncytia Formation

Syncytial Locus (Gene)UL21 Requirement for Syncytial PhenotypeOutcome of UL21 DeletionReference
UL27 (gB) RequiredReverts to lytic (non-syncytial) phenotype nih.govresearchgate.net
UL53 (gK) DispensableRemains syncytial nih.govasm.org
UL20 DispensableRemains syncytial nih.govasm.org
UL24 DispensableRemains syncytial nih.govasm.org

Compound and Protein List

NameType
UL21Viral Tegument Protein
pUL11Viral Tegument Protein
pUL16Viral Tegument Protein
pUL31Viral Nuclear Egress Complex Protein
pUL34Viral Nuclear Egress Complex Protein
Us3Viral Protein Kinase
glycoprotein B (gB)Viral Glycoprotein
glycoprotein E (gE)Viral Glycoprotein
glycoprotein K (gK)Viral Glycoprotein
UL20Viral Protein
UL24Viral Protein
Protein Phosphatase 1 (PP1)Host Enzyme

Herpes Simplex Virus 1 Ul21 Protein in Host Pathogen Interaction and Immune Evasion

Modulation of Host Innate Immune Responses by Herpes Simplex Virus 1 UL21 Protein

The tegument protein UL21 of Herpes Simplex Virus 1 (HSV-1) is a multifunctional protein that plays a significant role in counteracting the host's initial antiviral defenses. It achieves this by directly targeting and neutralizing key components of the innate immune signaling pathways.

A primary strategy employed by HSV-1 UL21 to evade immune detection is the targeted degradation of cyclic GMP-AMP synthase (cGAS), a critical DNA sensor in the cytoplasm. nih.govnih.gov When viral DNA enters the cytoplasm during infection, cGAS normally detects it and initiates a signaling cascade that leads to the production of type I interferons. UL21 preempts this response by inducing the degradation of cGAS through the autophagy-lysosome pathway. nih.gov

The mechanism is highly specific, involving a process known as selective autophagy. nih.gov UL21 acts as a scaffold, recruiting the host E3 ligase UBE3C to cGAS. nih.gov This results in the K27-linked ubiquitination of cGAS at the Lys384 residue. nih.gov This specific ubiquitin chain is then recognized by the autophagy cargo receptor TOLLIP (toll interacting protein), which delivers cGAS to the autophagosome for subsequent degradation in the lysosome. nih.govnih.gov This degradation is dependent on TOLLIP, as the effect is diminished in cells lacking this protein. nih.gov By eliminating the cGAS sensor, UL21 effectively dismantles a crucial first line of defense against DNA viruses. nih.gov This inhibitory mechanism is a conserved feature among alpha-herpesviruses. nih.govnih.gov

Protein/ComplexRole in the UL21-Mediated Pathway
UL21 Viral protein that initiates the process; acts as a scaffold. nih.gov
cGAS Host DNA sensor targeted for degradation. nih.gov
UBE3C Host E3 ligase recruited by UL21 to ubiquitinate cGAS. nih.gov
TOLLIP Host autophagy receptor that recognizes ubiquitinated cGAS and mediates its delivery to the autophagosome. nih.govnih.gov
Autophagosome/Lysosome Cellular machinery responsible for the final degradation of cGAS. nih.gov

The degradation of cGAS by UL21 has direct consequences for the downstream signaling components that are essential for mounting an antiviral response. The cGAS-STING pathway normally culminates in the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the interferon regulatory factor 3 (IRF3). nih.govnih.gov Activated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other antiviral genes. nih.govnih.gov

By triggering the destruction of cGAS, UL21 prevents the activation of this entire cascade at its origin. nih.gov Consequently, the subsequent activation of both TBK1 and IRF3 is suppressed. nih.gov Experimental evidence supports this, as infections with HSV-1 mutants lacking the UL21 gene (Δ21) result in significantly more cells with IRF-3 translocated to the nucleus compared to infections with wild-type virus. nih.gov This indicates that in a normal infection, UL21 is crucial for preventing IRF3 activation. nih.gov While other HSV-1 proteins, such as ICP34.5 and ICP27, also target the TBK1/IRF3 axis, UL21's strategy of eliminating the upstream sensor cGAS represents a distinct and highly effective mechanism of immune evasion. nih.govnih.govembopress.org

Influence on Host Cell Metabolism and Lipidome Remodeling

The HSV-1 UL21 protein directly manipulates the host cell's lipid metabolism to support the viral lifecycle. nih.gov Viruses extensively remodel cellular membranes for assembly and egress, and altering the lipid composition is a key part of this process. nih.govmdpi.com

Research has shown that UL21 directly interacts with and alters the activity of the cellular ceramide (Cer) transport protein CERT. nih.gov UL21, acting as a phosphatase adaptor, promotes the dephosphorylation and subsequent activation of CERT. nih.gov Activated CERT accelerates the transport of ceramide from the endoplasmic reticulum to the Golgi apparatus, where it is converted into sphingomyelin (B164518) (SM). nih.gov This represents a specific mechanism by which a viral protein directly alters a key step in sphingolipid biosynthesis. nih.gov

In a broader context, HSV-1 infection is known to induce significant changes in host cell lipid metabolism, including the accumulation of lipid droplets (LDs), which are organelles that store neutral lipids like triglycerides and cholesterol esters. nih.govnih.gov This accumulation of LDs has been observed in various cell types, including dendritic cells and astrocytes, during HSV-1 infection. mdpi.comnih.gov While multiple viral factors likely contribute to this phenomenon, UL21's specific role in remodeling the sphingolipid profile highlights its importance in the viral takeover of host metabolic machinery. nih.govnih.gov

Lipid SpeciesEffect Mediated by UL21-CERT Interaction
Ceramide (Cer) Transport from the ER is accelerated. nih.gov
Sphingomyelin (SM) Synthesis is increased due to enhanced Cer transport. nih.gov

Impact on Host Cell Morphology and Protein Shutoff Mechanisms

The UL21 protein contributes to the physical and functional takeover of the host cell, impacting its structure and its ability to produce its own proteins. HSV-1 infection leads to profound changes in cellular architecture, including the rearrangement of the cytoskeleton and the dispersal of the Golgi apparatus. nih.gov UL21 is implicated in processes that rely on these morphological changes, such as the direct cell-to-cell spread of the virus. nih.gov It forms a complex with other viral proteins like UL16 and the glycoprotein (B1211001) gE, which is important for moving the virus between adjacent cells, a mechanism that helps evade the host's antibody response. nih.gov

Furthermore, UL21 plays a role in the virus-mediated shutdown of host protein synthesis, a phenomenon primarily driven by the virion host shutoff (vhs) protein, encoded by the UL41 gene. nih.govnih.govyoutube.com The vhs protein is a potent RNase that is brought into the cell within the virion's tegument and nonspecifically degrades both cellular and viral mRNAs, clearing the way for the translation of late-stage viral proteins. nih.govyoutube.comnih.gov The activity of vhs is tightly regulated by other viral proteins to ensure the correct timing of gene expression. pnas.org UL21 is one of these regulatory partners, influencing the function of vhs and thereby contributing to the global suppression of host gene expression. nih.gov This ensures that the cellular machinery is monopolized for the production of new virions. nih.gov

Comparative Analysis and Evolutionary Perspectives of Ul21 Proteins in Alphaherpesviruses

Sequence Conservation and Divergence of UL21 Homologs across Alphaherpesvirus Subfamily

The structural analysis of the N-terminal domain of HSV-1 UL21 revealed a novel, sail-like protein fold. nih.gov Evolutionary trace analysis, which maps sequence conservation onto the protein structure, highlighted several surface-exposed conserved patches, suggesting these areas are crucial for UL21's functions and interactions with other proteins. nih.gov

Table 1: Sequence Identity of UL21 Homologs in Select Alphaherpesviruses

VirusGenBank Accession% Identity to HSV-1 UL21
Herpes Simplex Virus 2 (HSV-2)AAU8808684%
Pseudorabies Virus (PRV)AAK69349Lower than HSV-2
Bovine Herpesvirus 1 (BoHV-1)AAT67298Lower than HSV-2
Varicella-Zoster Virus (VZV)NP_040156.1Lower than HSV-2
Note: This table is illustrative. Specific percentage identities for PRV and BoHV-1 relative to HSV-1 require direct sequence alignment and were not explicitly stated in the provided search results.

Functional Differences and Essentiality of UL21 Protein across Different Herpes Simplex Virus Strains and Related Alphaherpesviruses (e.g., HSV-1 vs. HSV-2, PRV, BoHV-1)

While UL21 is conserved, its essentiality for viral replication in cell culture varies significantly among different alphaherpesviruses.

HSV-1 vs. HSV-2: A striking functional divergence is observed between HSV-1 and HSV-2. In HSV-1, UL21 is considered dispensable for replication in cultured cells, although its absence leads to reduced viral titers and smaller plaque sizes. asm.orgnih.govasm.org Deletion of UL21 in HSV-1 also results in an increased proportion of empty capsids in the cytoplasm, suggesting a role in preventing their exit from the nucleus. asm.orgnih.gov In stark contrast, UL21 is essential for the propagation of HSV-2. nih.govnih.govasm.org An HSV-2 UL21 deletion mutant fails to produce infectious virus, a defect that can be rescued by a complementing cell line expressing UL21. nih.govasm.org This essential role in HSV-2 is attributed to its functions in both early and late stages of the viral replication cycle, including facilitating viral gene expression and promoting the egress of capsids from the nucleus. nih.gov

Pseudorabies Virus (PRV): In PRV, the UL21 protein is not essential for replication in cell culture, but its deletion leads to reduced titers and smaller plaques, similar to HSV-1. nih.govnih.gov However, UL21 plays a significant role in PRV pathogenesis and neuroinvasion. asm.org Point mutations in the PRV UL21 gene are linked to the attenuated phenotype of the Bartha vaccine strain. asm.orgnih.gov Repair of these mutations enhances retrograde transport and transneuronal infection. nih.gov The C-terminus of the PRV UL21 protein, in particular, has been shown to contribute to retrograde axonal transport and neuroinvasion in mouse models. asm.org Furthermore, in some contexts, PRV UL21 has been described as a capsid protein involved in capsid maturation and DNA cleavage and packaging. nih.govasm.org

Bovine Herpesvirus 1 (BoHV-1): Similar to other alphaherpesviruses, UL21 is important but not strictly essential for BoHV-1 replication in vitro. nih.gov Deletion of the UL21 gene in BoHV-1 results in a significant reduction in viral replication (up to 1,000-fold) and an 85% decrease in plaque size. nih.govnih.gov The primary defect in UL21-deleted BoHV-1 is in secondary envelopment, leading to an accumulation of unenveloped capsids in the cytoplasm. nih.govnih.gov This suggests a critical role for BoHV-1 UL21 in the final stages of virion assembly. Like its homologs, BoHV-1 UL21 interacts with the UL16 protein, forming a complex that is likely involved in this process. nih.govnih.gov

Table 2: Functional Comparison of UL21 Protein Across Alphaherpesviruses

FeatureHSV-1HSV-2PRVBoHV-1
Essentiality in Cell Culture Dispensable asm.orgnih.govasm.orgEssential nih.govnih.govasm.orgDispensable nih.govnih.govDispensable, but critical for efficient growth nih.govnih.gov
Effect of Deletion Reduced titers, small plaques, cytoplasmic empty capsids asm.orgnih.govnih.govNo virus production nih.govasm.orgReduced titers, small plaques, impaired capsid maturation nih.govnih.govasm.org1,000-fold reduction in titer, small plaques, accumulation of unenveloped capsids nih.govnih.gov
Role in Pathogenesis Not explicitly detailedNot explicitly detailedImportant for neuroinvasion and virulence asm.orgNot explicitly detailed
Key Function(s) Cell-to-cell spread, regulation of gE function, potential role in cytosolic capsid transport nih.govEssential for viral gene expression and nuclear egress of capsids nih.govRetrograde axonal transport, capsid maturation, DNA processing asm.orgasm.orgSecondary envelopment nih.govnih.gov
Interaction with UL16 Yes nih.govImplied, part of UL11/UL16/UL21 complex nih.govYes nih.govnih.govYes nih.govnih.gov

Positional Homologs in Beta- and Gammaherpesviruses and Potential Shared Functions

While true sequence homologs of UL21 are confined to the Alphaherpesvirinae subfamily, positional homologs have been suggested in beta- and gammaherpesviruses. asm.orgnih.gov These are proteins encoded at a similar genomic location relative to other conserved genes, even if they lack significant sequence identity.

The UL21 homolog in Epstein-Barr virus (EBV), a gammaherpesvirus, is BcRF1. preprints.org BcRF1, along with BGLF3, forms the viral preinitiation complex (vPIC), which is responsible for initiating the transcription of late viral genes. preprints.org This function in regulating gene expression echoes the observed role of HSV-2 UL21 in facilitating viral gene expression. nih.gov

Genetic Manipulation Techniques

Genetic manipulation has been fundamental to understanding the function of UL21. By creating and analyzing mutant viruses, researchers have been able to probe the protein's essentiality and specific functions.

The generation of viruses lacking a functional UL21 gene has been a primary strategy to elucidate its role. Several powerful techniques have been employed for this purpose.

Homologous Recombination: Early methods involved homologous recombination in mammalian cells to introduce deletions or disruptions into the UL21 gene. This technique requires extensive plaque purification to isolate the desired mutant. nih.gov

Bacterial Artificial Chromosome (BAC) System: A more streamlined approach utilizes the HSV-1 genome cloned as a BAC in E. coli. This allows for precise genetic modifications, such as the deletion of the UL21 gene, using bacterial recombineering methods. nih.govnih.gov The modified BAC can then be transfected into mammalian cells to reconstitute the mutant virus. nih.gov One study utilized a BAC system with the KOS genome of HSV-1 to create a UL21 deletion virus, termed ΔUL21. nih.gov

CRISPR/Cas9: More recently, CRISPR/Cas9 technology has been adopted as an efficient tool for generating UL21-deficient viruses across multiple HSV strains. nih.govmdpi.com This method uses guide RNAs to direct the Cas9 nuclease to the UL21 locus, creating double-strand breaks that lead to gene disruption through the cell's error-prone repair mechanisms. nih.govmdpi.com The use of two guide RNAs can facilitate the creation of detectable deletions, simplifying the identification of mutant viruses. nih.gov

Characterization of the resulting UL21-null mutants has consistently revealed specific phenotypes. These mutants often exhibit reduced plaque sizes and delayed growth kinetics in cultured cells, particularly in glial cells. nih.govfrontiersin.orgnih.gov For instance, while one-step growth of a UL21-null mutant in Vero cells was similar to the wild-type, HEL cells infected with the mutant produced three- to five-fold less virus. nih.gov Another study using a BAC-derived mutant showed reduced yields in Vero cells as early as 6 hours post-infection, indicating a delay in the production of infectious virus. nih.gov Furthermore, UL21-null mutants have been observed to produce an increased proportion of empty, DNA-less capsids in the cytoplasm, suggesting a role for UL21 in preventing their exit from the nucleus or in genome packaging. nih.gov

Table 1: Phenotypic Characteristics of HSV-1 UL21-Null Mutants

Characteristic Observation References
Plaque Size Smaller than wild-type virus frontiersin.orgnih.govnih.gov
Growth Kinetics Delayed synthesis and lower overall yields, particularly in glial cells nih.govfrontiersin.orgnih.gov
Capsid Distribution Increased proportion of empty capsids in the cytoplasm nih.gov
Gene Expression Delay in the expression of certain viral transcripts, including immediate early genes nih.gov

A critical aspect of studying non-essential genes like UL21 is the potential for the virus to acquire second-site suppressor mutations when propagated in non-complementing cells. plos.org To circumvent this, researchers have developed complementing cell lines. These are typically cell lines, such as Vero or murine L cells, that have been engineered to stably express the UL21 protein in trans. nih.govnih.govasm.org

Propagating UL21-null viruses on these complementing cells ensures a steady supply of the mutant virus without selective pressure for compensatory mutations. nih.govnih.gov This is crucial for accurately assessing the true phenotype of the UL21 deletion. For example, when a UL21-null HSV-2 mutant was propagated on complementing cells, it was found to be essential for replication, a finding that contrasted with some earlier studies of HSV-1 mutants which were not propagated on such cell lines. nih.govasm.org Phenotypic analyses are then conducted by infecting non-complementing cells to observe the effects of the UL21 deletion. nih.govnih.gov

To move beyond simple gene deletion and understand the function of specific regions of the UL21 protein, site-directed mutagenesis is employed. This technique allows for the introduction of specific amino acid substitutions into the UL21 sequence. The crystal structure of the N-terminal domain of UL21 (UL21N) provides a valuable template for this approach, highlighting evolutionarily conserved surface patches that are likely to be functionally important. nih.gov

By creating targeted mutations in these conserved regions or in domains predicted to be involved in protein-protein interactions, researchers can dissect the various functions of UL21. For example, analysis of the UL21N structure revealed several surface regions with distinct charge patterns and high conservation, pinpointing them as prime candidates for mutational analysis to explore their roles in processes like nuclear egress, capsid trafficking, or binding to other viral or cellular proteins. nih.gov While detailed studies applying this to UL21 are part of ongoing research, the principle has been well-established for other viral proteins, where changing specific residues can ablate one function while leaving others intact. nih.gov

Biochemical and Biophysical Characterization

Complementing genetic studies, biochemical and biophysical methods provide direct insight into the UL21 protein's structure and its interactions with other molecules.

Understanding the three-dimensional structure of a protein is key to deciphering its mechanism of action. For UL21, a significant breakthrough was the determination of the crystal structure of its conserved N-terminal domain (residues 1-216, UL21N) to a resolution of 2.0 Å. nih.gov To achieve this, the full-length HSV-1 strain 17 UL21 was expressed in Escherichia coli. nih.gov During expression, the protein underwent spontaneous proteolysis, which conveniently generated a stable N-terminal fragment that was amenable to purification and crystallization. nih.gov

The resulting crystal structure revealed a novel "sail-like" protein fold, which was previously unknown. nih.gov This structural information is invaluable as it provides a high-resolution map for guiding targeted mutational analyses and for understanding how UL21 interacts with its binding partners. nih.gov

Identifying the proteins that UL21 interacts with is crucial for placing it within the broader context of the viral replication cycle. Co-immunoprecipitation (Co-IP) is a widely used technique for this purpose. In this method, an antibody specific to UL21 is used to pull it out of a lysate of infected cells. Any proteins that are bound to UL21 will be pulled down as well and can be identified by immunoblotting. researchgate.netnih.gov Co-IP experiments have been instrumental in confirming the physical interaction between UL21 and another tegument protein, UL16, in infected cells. researchgate.netnih.gov

To identify a broader range of interacting partners, Co-IP can be coupled with mass spectrometry (MS). After immunoprecipitating UL21 and its associated proteins, the entire complex is analyzed by mass spectrometry to identify all the protein components. This approach confirmed the UL21-UL16 interaction in Bovine Herpesvirus 1 and can be used to discover novel interactions. nih.gov Affinity purification coupled with mass spectrometry (AP-MS) has also been used to validate computationally predicted interactions for other HSV-1 proteins, a technique applicable to UL21. omicsdi.org Additionally, yeast two-hybrid screening has been used as a complementary method to identify potential UL21-interacting proteins. nih.govfrontiersin.orgnih.gov

Future Research Directions and Translational Implications

Elucidation of Remaining Uncharacterized Functions of Herpes Simplex Virus 1 UL21 Protein

Despite its recognized involvement in nuclear egress, cytoplasmic capsid trafficking, secondary envelopment, and cell-to-cell spread, the full spectrum of UL21's functions is yet to be completely understood. nih.govplos.org Future research should focus on several poorly characterized aspects of its activity. For instance, while it is known that the absence of UL21 can lead to a delay in the expression of viral genes, the precise molecular mechanism behind this observation remains elusive. nih.gov It has been suggested that this could be due to lower mRNA levels, a hypothesis that warrants further investigation. nih.gov

Another area ripe for exploration is the potential role of UL21 in modulating the host cell's innate immune response. Research on the UL21 homolog in pseudorabies virus (PRV) has shown that it can trigger the degradation of cGAS, a key DNA sensor in the innate immune system, through a process involving selective autophagy. nih.gov It has been suggested that the HSV-1 UL21 protein may employ a similar conserved inhibitory mechanism, a line of inquiry that could reveal new ways the virus evades host defenses. nih.gov Furthermore, there are indications that UL21 may be involved in retaining empty capsids within the nucleus, preventing their non-productive exit into the cytoplasm. nih.gov The mechanism governing this quality control step is a significant uncharacterized function that requires further study. nih.govbiorxiv.org

Deeper Understanding of Molecular Mechanisms Underlying UL21 Protein Multifunctionality

The ability of UL21 to participate in multiple, distinct processes throughout the viral replication cycle points to a complex regulatory network. A significant breakthrough has been the identification of UL21 as a viral adaptor for the host's protein phosphatase 1 (PP1). plos.org This finding has opened the door to understanding how UL21 exerts its effects through the dephosphorylation of both viral and cellular proteins. plos.org Future research should aim to identify the complete repertoire of UL21-PP1 substrates. Understanding how the dephosphorylation of these specific targets contributes to nuclear egress, capsid transport, and cell-to-cell spread will provide a more detailed molecular picture of UL21's function. plos.org

Moreover, an intriguing aspect of UL21's regulatory role is its apparent antagonism with the viral kinase pUS3. plos.org In vitro evolution experiments have suggested this antagonistic relationship, but the in-depth molecular basis for this is not yet understood. plos.org Future studies should focus on dissecting the interplay between UL21-mediated dephosphorylation and pUS3-mediated phosphorylation in controlling viral processes. This could involve identifying common substrates and understanding how the phosphorylation status of these proteins dictates their function and the progression of the viral life cycle.

Structural Basis for UL21 Protein-Mediated Interactions and Conformational Changes

A deeper understanding of UL21's multifunctionality will be greatly aided by detailed structural information. The crystal structure of the N-terminal domain of HSV-1 UL21 has been determined, revealing a novel "sail-like" protein fold. nih.govresearchgate.net This unique structure provides a starting point for structure-guided functional studies. nih.gov Evolutionarily conserved surface patches have been identified on this domain, which are prime candidates for mutagenesis studies to map the binding sites for its various interaction partners, such as UL16, UL11, and glycoprotein (B1211001) E (gE). nih.gov

However, the structure of the full-length UL21 protein and, crucially, its structure in complex with its binding partners remain unknown. Future research should prioritize solving the crystal or cryo-EM structures of UL21 in complex with UL16, the UL21-UL16-UL11 heterotrimer, and the UL21-PP1 holoenzyme. nih.govplos.org These structures would provide invaluable insights into the molecular basis of these interactions and could reveal any conformational changes that occur upon complex formation, which may be critical for regulating its different functions. The C-terminal domain has also been structurally characterized and shown to have an unexpected RNA-binding ability, the functional relevance of which is another area for future structural and functional investigation. nih.govsciltp.com

Potential as a Target for Novel Antiviral Strategies and Intervention

The critical and diverse roles of UL21 in the HSV-1 replication cycle make it an attractive target for the development of novel antiviral drugs. researchgate.net Its importance is underscored by the fact that while UL21-null mutants of HSV-1 show reduced viral titers and smaller plaques, the homologous protein in HSV-2 is essential for replication. nih.gov This suggests that inhibiting UL21 function could be a potent antiviral strategy. The unique "sail-like" structure of its N-terminal domain presents a distinct target that could be exploited for the design of specific small-molecule inhibitors. nih.gov

Future research in this area should focus on developing high-throughput screening assays to identify compounds that can disrupt the key interactions of UL21, such as its binding to UL16 or PP1. Structure-based drug design, leveraging the known structure of the N-terminal domain, could also be employed to develop inhibitors that bind to functionally important pockets on the protein's surface. Furthermore, targeting the UL21-PP1 interaction is a particularly promising strategy, as it could simultaneously disrupt multiple functions of the protein that are dependent on this phosphatase activity. The development of such targeted therapies would represent a significant advancement in the treatment of herpes simplex virus infections.

Q & A

Q. What are the primary functions of the UL21 protein in HSV-1 replication?

UL21 is a multifunctional tegument protein critical for early replication stages. It facilitates viral genome retention within capsids by stabilizing interactions between capsid proteins and tegument components . Deletion of UL21 delays viral gene expression and reduces capsid nuclear docking efficiency, as shown in CRISPR/Cas9 mutagenesis studies and single-step growth assays . Additionally, UL21 promotes nuclear egress by modulating host membrane remodeling, potentially through interactions with viral kinases like pUs3 .

Q. How does UL21 contribute to viral capsid assembly and genome retention?

Structural studies using cryo-electron microscopy (cryo-EM) reveal that UL21 binds to capsid vertices, preventing premature genome release. This interaction is mediated by its C-terminal domain, which adopts an unusual fold to engage capsid proteins like UL16 and UL25 . Mutagenesis experiments demonstrate that UL21-deficient virions exhibit reduced genome packaging efficiency, leading to non-infectious particles .

Q. What is the significance of UL21's interaction with tegument proteins like UL16?

UL21 forms a complex with UL16, which is essential for cytoplasmic capsid transport and tegument assembly. This interaction prevents capsids from docking prematurely at nuclear pore complexes, ensuring proper secondary envelopment. Co-immunoprecipitation and yeast two-hybrid assays have mapped the binding domains to UL21’s N-terminal region and UL16’s central residues .

Advanced Research Questions

Q. How do contradictory findings on UL21's dispensability in certain HSV-1 strains inform experimental design?

While UL21 is essential for HSV-2 propagation , its role in HSV-1 varies by strain. For example, UL21-null HSV-1 (KOS) exhibits delayed replication but remains viable , whereas other strains (e.g., 17+) show severe defects. These discrepancies highlight the need for strain-specific validation using CRISPR/Cas9 mutagenesis complemented with rescue experiments (e.g., UL21-expressing cell lines) to control for genetic background effects .

Q. What structural features of UL21 explain its multifunctional role in HSV-1?

The C-terminal domain of UL21 adopts a unique α-helical fold with RNA-binding activity, as demonstrated by X-ray crystallography and small-angle X-ray scattering (SAXS) . This domain interacts with host RNA and viral capsids, suggesting a role in coordinating genome packaging and tegumentation. The N-terminal region, in contrast, contains phosphatase adaptor motifs critical for recruiting host enzymes like protein phosphatase 1 (PP1) to promote viral spread .

Q. How do UL21's functions differ between HSV-1 and HSV-2?

In HSV-2, UL21 is indispensable for nuclear egress and secondary envelopment, as shown by ultrastructural analysis of UL21-null mutants . In HSV-1, UL21 primarily enhances replication kinetics but is not strictly essential, likely due to functional redundancy with other tegument proteins. Comparative studies using chimeric viruses and cross-species complementation assays could clarify these differences .

Methodological Guidance

Q. What experimental approaches are used to study UL21's interaction with host proteins like CERT?

Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) validate UL21’s interaction with CERT, a lipid transport protein. Functional assays, such as ceramide trafficking assays and siRNA-mediated CERT knockdown, confirm UL21’s role in modulating host lipid metabolism to facilitate viral envelope formation .

Q. What techniques validate UL21's role in nuclear egress and capsid transport?

  • Electron microscopy (EM): Visualizes UL21-deficient virions trapped in the nucleus .
  • Live-cell imaging: Tracks fluorescently labeled capsids to quantify nuclear export defects .
  • Viral growth curves: Compare replication kinetics of wild-type and UL21-null viruses across cell types .

Q. How can researchers resolve contradictions in UL21's reported RNA-binding versus phosphatase adaptor functions?

Structure-guided mutagenesis (e.g., disrupting RNA-binding motifs in the C-terminal domain) combined with functional assays (e.g., RNA immunoprecipitation or phosphatase activity assays) can decouple these roles. Dual-labeling confocal microscopy further clarifies spatial coordination between RNA binding and phosphatase recruitment .

Data Contradiction Analysis

Q. Why do some studies report UL21 as non-essential in HSV-1 while others highlight its critical roles?

Strain-specific differences in viral genetic redundancy (e.g., compensatory mutations in UL16 or UL36) and experimental conditions (e.g., cell type, multiplicity of infection) contribute to these discrepancies. For example, UL21 is dispensable in Vero cells but critical in neurons, underscoring the importance of cell-type-specific validation . Meta-analyses of proteomic datasets (e.g., viral particle composition) further contextualize UL21’s conditional essentiality .

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